molecular formula C15H17ClN2O B2936880 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide CAS No. 1465494-81-8

2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2936880
CAS No.: 1465494-81-8
M. Wt: 276.76
InChI Key: VGDNPKMQIMOJQC-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide is an organic compound that features a chlorophenyl group and a cyanocyclohexyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide typically involves the reaction of 3-chlorobenzyl chloride with 1-cyanocyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide: Unique due to its specific substitution pattern and functional groups.

    2-(4-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide: Similar structure but with a different position of the chlorine atom.

    2-(3-bromophenyl)-N-(1-cyanocyclohexyl)acetamide: Bromine substitution instead of chlorine.

Highlighting Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The position of the chlorine atom on the phenyl ring can significantly influence the compound’s properties and interactions.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-13-6-4-5-12(9-13)10-14(19)18-15(11-17)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDNPKMQIMOJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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